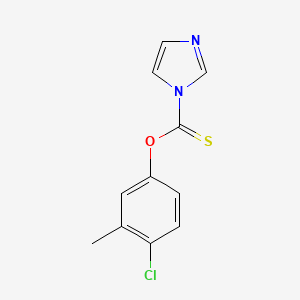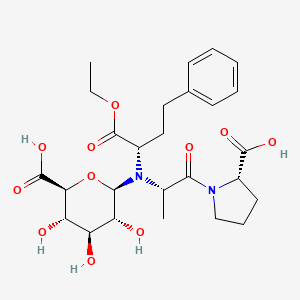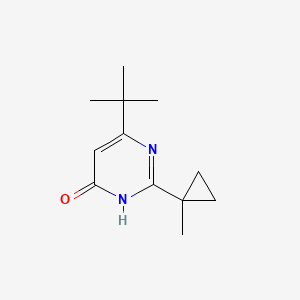
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl groups attached to a phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dichloroaniline and 4-ethylsulfonylbenzoyl chloride.
Acylation Reaction: The 4-bromo-3,5-dichloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized acetamides.
科学的研究の応用
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and ethylsulfonyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-(4-bromo-3,5-dichlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
- N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)propionamide
- N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)butyramide
Uniqueness
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to its specific combination of bromine, chlorine, and ethylsulfonyl groups, which may impart distinct chemical and biological properties compared to similar compounds. Its unique structure makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H14BrCl2NO3S |
|---|---|
分子量 |
451.2 g/mol |
IUPAC名 |
N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H14BrCl2NO3S/c1-2-24(22,23)12-5-3-10(4-6-12)7-15(21)20-11-8-13(18)16(17)14(19)9-11/h3-6,8-9H,2,7H2,1H3,(H,20,21) |
InChIキー |
BRQTWQORPZVBCF-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


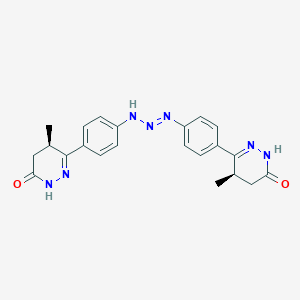
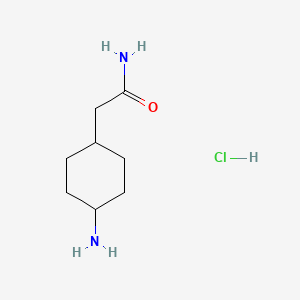
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
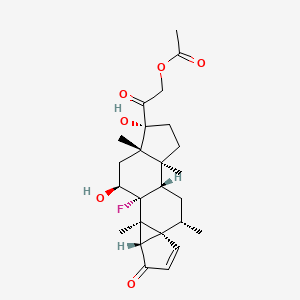

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)

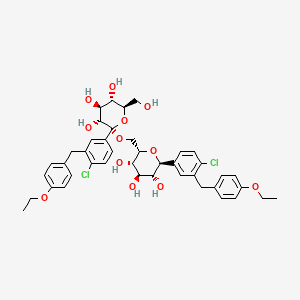
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
